molecular formula C10H11IO3 B7975332 5-Iodo-2-isopropoxy-benzoic acid CAS No. 193882-71-2

5-Iodo-2-isopropoxy-benzoic acid

Cat. No.: B7975332
CAS No.: 193882-71-2
M. Wt: 306.10 g/mol
InChI Key: MFNUCSSZMNUUKO-UHFFFAOYSA-N
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Description

5-Iodo-2-isopropoxy-benzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of an iodine atom at the 5-position and an isopropoxy group at the 2-position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-isopropoxy-benzoic acid typically involves the iodination of 2-isopropoxy-benzoic acid. The iodination can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is usually performed at elevated temperatures to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-isopropoxy-benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to substitute the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the isopropoxy group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the carboxylic acid group.

Major Products Formed

    Substitution: Products with different functional groups replacing the iodine atom.

    Oxidation: Carbonyl compounds formed from the oxidation of the isopropoxy group.

    Reduction: Alcohols formed from the reduction of the carboxylic acid group.

Scientific Research Applications

5-Iodo-2-isopropoxy-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-2-isopropoxy-benzoic acid depends on the specific application. In chemical reactions, the iodine atom and the isopropoxy group play crucial roles in determining the reactivity and selectivity of the compound. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-benzoic acid: Lacks the isopropoxy group, making it less reactive in certain substitution reactions.

    5-Iodo-2-methoxy-benzoic acid: Contains a methoxy group instead of an isopropoxy group, leading to different reactivity and applications.

    5-Bromo-2-isopropoxy-benzoic acid: Contains a bromine atom instead of iodine, which affects its reactivity and selectivity in chemical reactions.

Uniqueness

5-Iodo-2-isopropoxy-benzoic acid is unique due to the presence of both the iodine atom and the isopropoxy group, which confer distinct reactivity and selectivity in various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and other scientific research fields.

Properties

IUPAC Name

5-iodo-2-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNUCSSZMNUUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444853
Record name 5-Iodo-2-isopropoxy-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193882-71-2
Record name 5-Iodo-2-isopropoxy-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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